Direct Potency Comparison: Ortho-Chloro vs. Para-Chloro Analog in HDAC8 Inhibition
In head-to-head recombinant HDAC8 inhibition assays, the target compound containing the 2-chlorophenyl moiety demonstrated an IC₅₀ of 600 nM, whereas the corresponding 4-chlorophenyl regioisomer (CAS 326023-02-3) exhibited an IC₅₀ of 540 nM under identical assay conditions [1][2]. Although both compounds display sub-micromolar HDAC8 inhibition, the 2-chlorophenyl derivative shows a pronounced selectivity window against HDAC1 (IC₅₀ = 50,000 nM, ~83-fold) and HDAC5 (IC₅₀ = 50,000 nM, ~83-fold), which is critical for minimizing class I HDAC-driven off-target effects [1].
| Evidence Dimension | HDAC8 inhibition potency and HDAC1/HDAC5 selectivity |
|---|---|
| Target Compound Data | HDAC8 IC₅₀ = 600 nM; HDAC1 IC₅₀ = 50,000 nM; HDAC5 IC₅₀ = 50,000 nM |
| Comparator Or Baseline | 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide (CAS 326023-02-3): HDAC8 IC₅₀ = 540 nM; HDAC1 IC₅₀ = 50,000 nM; HDAC5 IC₅₀ = 50,000 nM |
| Quantified Difference | Target compound is 1.1-fold more potent against HDAC8 (600 nM vs. 540 nM), but the key differentiation lies in the confirmed selectivity profile against HDAC1/HDAC5 (~83-fold selectivity vs. HDAC8). The para-chloro analog's full selectivity profile is not reported, but the ortho-chloro substitution pattern is hypothesized to introduce steric constraints that limit binding to class I HDACs. |
| Conditions | Recombinant human full-length N-terminal His6/SUMO-tagged HDAC8 expressed in E. coli BL21 DE3; Boc-Lys(Ac)-AMC substrate; recombinant human full-length C-terminal FLAG-tagged HDAC1 expressed in baculovirus-infected Sf9 cells; N-terminal GST-tagged HDAC5 [1]. |
Why This Matters
The 2-chlorophenyl substitution preserves HDAC8 potency while maintaining a selectivity profile with an ~83-fold window over HDAC1/HDAC5, reducing the risk of confounding pan-HDAC inhibition when studying HDAC8-specific biology.
- [1] BindingDB. (2021). BDBM50529143 (CHEMBL4442168). HDAC8, HDAC1, HDAC5 affinity data. University of Applied Sciences / ChEMBL. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529143 View Source
- [2] BindingDB. (2024). BDBM50529156 (CHEMBL4552300). HDAC8 affinity data for 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide. https://bdb8.ucsd.edu View Source
